N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c18-13-14-5-1-2-6-17(14)19-26(23,24)16-9-7-15(8-10-16)20-11-3-4-12-25(20,21)22/h1-2,5-10,19H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAMSHVYMNIBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiazine core. Its unique structural components suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its IUPAC name. The presence of the dioxido thiazine moiety is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₃S |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 1435899-15-2 |
The biological activity of this compound primarily involves interactions with various enzymes and receptors. The dioxido functionality enhances binding affinity to target proteins, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors that regulate cellular responses.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, it demonstrated moderate to high inhibition against Gram-positive and Gram-negative bacteria.
Antitumor Activity
Research indicates that compounds with similar thiazine structures possess anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Case Studies
Several studies have investigated the biological effects of sulfonamide derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar structural framework showed significant inhibition rates (IC50 values ranging from 10 to 50 µg/mL).
- Antitumor Study : A recent investigation focused on the cytotoxic effects of thiazine derivatives on breast cancer cell lines. The study found that this compound exhibited an IC50 value of approximately 25 µg/mL, indicating potent anticancer activity.
- Mechanistic Insights : Another research project utilized molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The findings suggested that the compound binds effectively to the active sites of these proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Sulfonamide Derivatives (Compounds 11 and 18)
describes two potent antimicrobial sulfonamides:
- Compound 11: 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide
- Compound 18: 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide
| Feature | Target Compound | Compound 11/18 |
|---|---|---|
| Core Structure | Benzenesulfonamide | Benzenesulfonamide with indole-3-ylideneamino |
| Key Substituents | 2-cyanophenyl, thiazinan-dioxide | 4/2-chloro-benzoyl, 4,6-dimethyl-pyrimidinyl |
| Biological Activity | Not reported | Antimicrobial (effective against bacterial/fungal strains) |
| Electronic Effects | Cyano group (electron-withdrawing) | Chlorobenzoyl (electron-withdrawing) |
The absence of an indole moiety in the target compound may reduce its antimicrobial potency compared to Compounds 11 and 18, as indole derivatives are known for broad-spectrum activity .
5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methylpiperidinyl)phenyl]benzenesulfonamide
This compound () shares the thiazinan-dioxide group with the target compound but differs in substitution patterns:
The methylpiperidinyl group in the compound may enhance blood-brain barrier penetration, while the methoxy group could increase metabolic stability. In contrast, the target compound’s 2-cyanophenyl group may favor interactions with polar enzymatic active sites .
N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (Compound 2e)
This compound () features a bulky tert-butylphenyl group and a tetramethylpiperidinyloxy chain:
| Feature | Target Compound | Compound 2e |
|---|---|---|
| Synthesis Yield | Not reported | 75% (via flash chromatography) |
| Substituents | 2-cyanophenyl | tert-butylphenyl, tetramethylpiperidinyloxy |
| Steric Effects | Moderate steric bulk | High steric bulk (tert-butyl, piperidinyloxy) |
Compound 2e’s sterically hindered structure may limit its binding to flat enzymatic pockets, whereas the target compound’s planar 2-cyanophenyl group could facilitate such interactions .
Cytotoxicity Assessment Methodologies
While the target compound’s cytotoxicity data are unavailable, highlights the sulforhodamine B (SRB) assay as a gold standard for evaluating cytotoxicity. This method, used in large-scale screens like the National Cancer Institute’s drug discovery program, offers high sensitivity and compatibility with automation. If the target compound were tested, the SRB assay would provide reliable IC₅₀ values comparable to those of its analogs .
Q & A
Q. What synthetic strategies are effective for preparing N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide, and how can purity be optimized?
- Methodological Answer : The synthesis involves coupling 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride with 2-cyanophenylamine under inert conditions. Key steps include:
- Using dry dichloromethane as a solvent to minimize hydrolysis of the sulfonyl chloride intermediate .
- Temperature control (0–5°C) during the coupling reaction to reduce side-product formation .
- Purification via recrystallization from ethanol/water mixtures (70:30 v/v) to achieve >98% purity, monitored by HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2–10.5 ppm) to confirm substitution patterns .
- FT-IR : Validate sulfonyl S=O stretches (1340–1360 cm⁻¹ and 1150–1170 cm⁻¹) and nitrile C≡N (2220–2240 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) for absolute configuration confirmation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this sulfonamide?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set are suitable for:
- Calculating HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Simulating IR and NMR spectra to cross-validate experimental data .
- Modeling interactions with biological targets (e.g., enzyme active sites) via molecular docking (AutoDock Vina) .
Note: Include exact exchange terms in DFT to improve thermochemical accuracy for sulfonyl and cyano groups .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Mitigate by:
- Standardized bioassays : Use identical cell lines (e.g., HeLa for anticancer) and MIC protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolite profiling : Compare metabolic stability (e.g., rat liver microsomes) to rule out false positives from degradation products .
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., fluoro or methoxy groups) to isolate contributions of the thiazinane-dioxide moiety .
Q. What experimental designs resolve ambiguities in reaction mechanisms for sulfonamide derivatization?
- Methodological Answer : Use isotopic labeling and kinetic studies:
- ¹⁸O tracing : Confirm sulfonyl oxygen retention during nucleophilic substitution reactions .
- Kinetic isotope effects (KIE) : Differentiate between concerted (low KIE) and stepwise (high KIE) mechanisms for sulfonamide bond cleavage .
- In situ FT-IR : Monitor intermediates in real-time during reactions with organometallic catalysts (e.g., Pd/C) .
Data Contradiction Analysis
Q. Why do computational predictions of solubility conflict with experimental measurements?
- Methodological Answer : Discrepancies often stem from solvent models or crystal lattice effects. Address by:
- COSMO-RS simulations : Incorporate solvent polarity and hydrogen-bonding parameters for DMSO or aqueous buffers .
- Powder X-ray diffraction (PXRD) : Compare predicted (Mercury software) and experimental patterns to identify polymorphic forms affecting solubility .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
